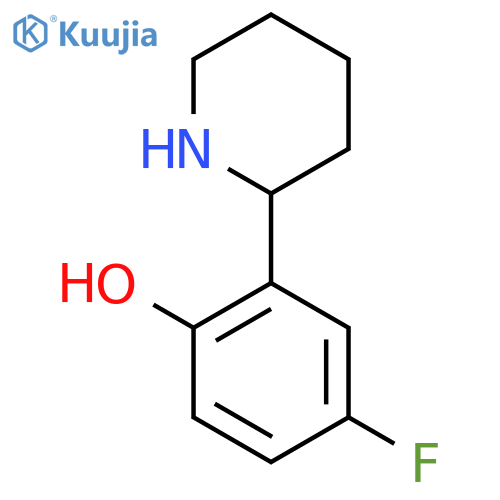Cas no 1270558-78-5 (4-fluoro-2-(piperidin-2-yl)phenol)

1270558-78-5 structure
商品名:4-fluoro-2-(piperidin-2-yl)phenol
4-fluoro-2-(piperidin-2-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-2-(piperidin-2-yl)phenol
- AKOS006318751
- EN300-1838028
- 1270558-78-5
-
- インチ: 1S/C11H14FNO/c12-8-4-5-11(14)9(7-8)10-3-1-2-6-13-10/h4-5,7,10,13-14H,1-3,6H2
- InChIKey: WRZFRSCWYBXSCB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)C1CCCCN1)O
計算された属性
- せいみつぶんしりょう: 195.105942232g/mol
- どういたいしつりょう: 195.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-fluoro-2-(piperidin-2-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838028-0.25g |
4-fluoro-2-(piperidin-2-yl)phenol |
1270558-78-5 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1838028-0.05g |
4-fluoro-2-(piperidin-2-yl)phenol |
1270558-78-5 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1838028-5.0g |
4-fluoro-2-(piperidin-2-yl)phenol |
1270558-78-5 | 5g |
$4309.0 | 2023-06-02 | ||
| Enamine | EN300-1838028-0.1g |
4-fluoro-2-(piperidin-2-yl)phenol |
1270558-78-5 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1838028-2.5g |
4-fluoro-2-(piperidin-2-yl)phenol |
1270558-78-5 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1838028-10g |
4-fluoro-2-(piperidin-2-yl)phenol |
1270558-78-5 | 10g |
$4852.0 | 2023-09-19 | ||
| Enamine | EN300-1838028-10.0g |
4-fluoro-2-(piperidin-2-yl)phenol |
1270558-78-5 | 10g |
$6390.0 | 2023-06-02 | ||
| Enamine | EN300-1838028-0.5g |
4-fluoro-2-(piperidin-2-yl)phenol |
1270558-78-5 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1838028-1.0g |
4-fluoro-2-(piperidin-2-yl)phenol |
1270558-78-5 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1838028-1g |
4-fluoro-2-(piperidin-2-yl)phenol |
1270558-78-5 | 1g |
$1129.0 | 2023-09-19 |
4-fluoro-2-(piperidin-2-yl)phenol 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
1270558-78-5 (4-fluoro-2-(piperidin-2-yl)phenol) 関連製品
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
